2-(3,4-dimethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-14-20(29-22(25-14)16-5-7-17(23)8-6-16)10-11-24-21(26)13-15-4-9-18(27-2)19(12-15)28-3/h4-9,12H,10-11,13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUBZXSQJBCZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazole ring and the subsequent coupling with the dimethoxyphenyl and fluorophenyl groups. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
a. 2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide ()
- Structure : Dichlorophenyl group attached to acetamide, linked to a thiazole ring.
- Key Differences :
- Substituents : Chlorine (electron-withdrawing) vs. methoxy (electron-donating) groups.
- Thiazole Substitution : Unsubstituted thiazole vs. 4-methyl-4-fluorophenyl thiazole in the target compound.
- Implications :
b. N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]acetamide ()
- Structure : Fluorophenyl-substituted dihydrothiadiazole fused with an acetylated acetamide.
- Key Differences :
- Heterocycle : Thiadiazole (5-membered, two nitrogen and one sulfur) vs. thiazole (5-membered, one nitrogen and one sulfur).
- Conformation : Dihedral angle of 86.82° between thiadiazole and benzene rings vs. flexible ethyl linker in the target compound.
- Implications :
Substituent Effects on Pharmacological Activity
a. Fluorophenyl vs. Chlorophenyl Groups
b. Methoxy vs. Methyl/Thiophenyl Groups
Pharmacological and Physicochemical Properties
Table 1: Comparative Data of Selected Acetamide Derivatives
| Compound Name | Molecular Weight | Key Substituents | Biological Activity | Melting Point (K) |
|---|---|---|---|---|
| Target Compound | 412.44 | 3,4-Dimethoxyphenyl, 4-methylthiazole | Potential anti-inflammatory | Not Reported |
| 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | 287.16 | 3,4-Dichlorophenyl, thiazole | Antimicrobial | 459–461 |
| N-[4-Acetyl-5-(4-fluorophenyl)-...]acetamide | 281.31 | Fluorophenyl, thiadiazole | Anti-inflammatory | 490 |
| 2-{[4-ethyl-5-(thiophen-2-yl)...]acetamide | 389.47 | Thiophenyl, triazole | Anti-exudative | Not Reported |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide is a synthetic organic compound notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure with a thiazole moiety, which is often associated with diverse biological activities. The presence of the 3,4-dimethoxyphenyl group and the 4-fluorophenyl substituent is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing thiazole rings exhibit various biological activities, including:
- Antitumor Activity : Thiazole derivatives have been shown to inhibit cancer cell proliferation. For instance, compounds similar to the target molecule demonstrated IC50 values in the low micromolar range against different cancer cell lines .
- Antimicrobial Properties : Several thiazole-containing compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that electron-donating groups enhance antibacterial efficacy.
- Anti-inflammatory Effects : Some studies have indicated that thiazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in chronic inflammatory diseases .
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or inflammation.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes in cancer cells.
Antitumor Activity
A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results showed that certain modifications on the phenyl ring significantly enhanced activity against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The target compound's structural features suggest it may exhibit similar or enhanced activity compared to known agents like doxorubicin .
Antimicrobial Testing
In another investigation, a series of thiazole derivatives were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-releasing groups exhibited superior antimicrobial properties compared to those without such modifications.
Data Summary
| Biological Activity | IC50 (µg/mL) | Target Cells/Organisms |
|---|---|---|
| Antitumor | 1.61 | A431, Jurkat |
| Antibacterial | 1.98 | Staphylococcus aureus |
| Anti-inflammatory | N/A | In vitro models |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(3,4-dimethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of thiazole intermediates and coupling with acetamide derivatives. Key reagents include dichloromethane or ethanol as solvents, with temperature control (60–80°C) and pH adjustment (acidic or basic) critical for yield optimization. Catalysts like triethylamine or DMAP may enhance reaction rates. Monitor progress via TLC and purify via column chromatography. Confirm purity using HPLC (>95%) .
- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize variables like temperature, solvent ratio, and catalyst concentration. Statistical methods reduce trial runs while ensuring reproducibility .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.4 ppm for dimethoxyphenyl, δ 7.2–7.8 ppm for fluorophenyl) and thiazole methyl groups (δ 2.4–2.6 ppm).
- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve 3D conformation, including dihedral angles between aromatic rings .
Q. How can researchers screen this compound for initial biological activity?
- Methodological Answer : Conduct in vitro assays targeting receptors relevant to the compound’s structural motifs (e.g., kinase inhibition for thiazole derivatives). Use dose-response curves (0.1–100 µM) to determine IC50 values. Pair with cytotoxicity assays (e.g., MTT on HEK-293 cells) to assess selectivity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate reaction mechanisms and regioselectivity in heterocyclic ring formation?
- Methodological Answer : Apply density functional theory (DFT) to model transition states during thiazole cyclization. Compare activation energies for competing pathways (e.g., 4-methyl vs. 5-methyl substitution). Validate with kinetic isotope effect (KIE) studies. Use docking simulations (AutoDock Vina) to predict binding affinities to target proteins .
Q. How to resolve contradictions between crystallographic data and solution-phase NMR conformations?
Q. What strategies can improve structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Synthesize analogs with modifications to the dimethoxyphenyl (e.g., replacing -OCH3 with -CF3) or thiazole (e.g., substituting 4-methyl with -Cl). Test against a panel of disease-relevant targets (e.g., cancer cell lines, inflammatory cytokines). Apply QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. How to address regioselectivity challenges in functionalizing the thiazole ring?
- Methodological Answer : Use directing groups (e.g., -NH2 or -Br) to control electrophilic substitution. Screen Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura for aryl additions). Monitor regioselectivity via LC-MS and 2D NMR (NOESY for spatial proximity) .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated degradation studies in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Analyze degradation products via UPLC-QTOF and propose pathways (e.g., hydrolysis of the acetamide bond). Compare with computational predictions (ADMET Predictor™) .
Q. How do solvent polarity and proticity influence the compound’s conformational stability?
Q. Can this compound exhibit synergistic effects in combination therapies?
- Methodological Answer :
Test in combination with standard drugs (e.g., cisplatin for cancer) using Chou-Talalay synergy assays. Measure combination index (CI) values and validate with transcriptomic profiling (RNA-seq) to identify co-targeted pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
